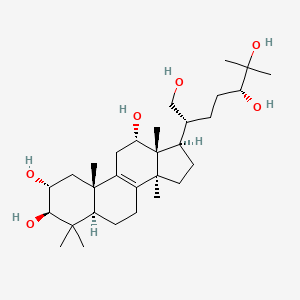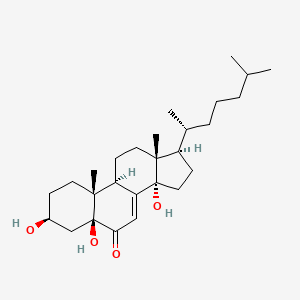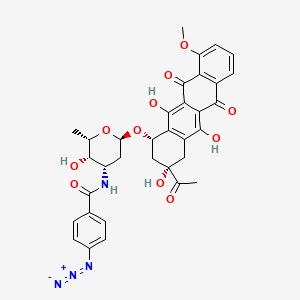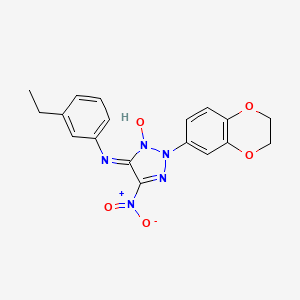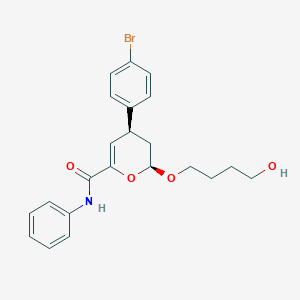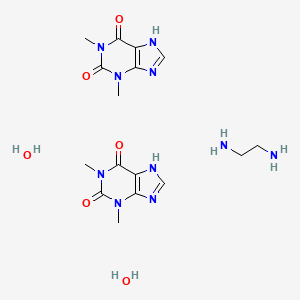
Aminophylline dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminophylline dihydrate is a compound formed by the combination of theophylline and ethylenediamine in a 2:1 ratio. This combination enhances the solubility of theophylline, making this compound more suitable for medical applications. It is primarily used as a bronchodilator to treat respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and bronchospasm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aminophylline dihydrate is synthesized by reacting theophylline with ethylenediamine. The reaction typically involves dissolving theophylline in water and adding ethylenediamine to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of aminophylline. The product is then crystallized and dried to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. Theophylline and ethylenediamine are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The resulting aminophylline is then purified through crystallization and drying processes to obtain the dihydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Aminophylline dihydrate undergoes several types of chemical reactions, including:
Oxidation: Aminophylline can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert aminophylline into different reduced forms.
Substitution: Aminophylline can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of aminophylline can produce theophylline N-oxide, while reduction can yield dihydroaminophylline .
Aplicaciones Científicas De Investigación
Aminophylline dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of bronchodilators and their mechanisms of action.
Biology: Aminophylline is used in research on respiratory physiology and pharmacology.
Medicine: It is extensively studied for its therapeutic effects in treating asthma, COPD, and other respiratory conditions.
Industry: Aminophylline is used in the formulation of pharmaceutical products and as an active ingredient in topical creams for fat reduction
Mecanismo De Acción
Aminophylline dihydrate exerts its effects primarily through theophylline, which is released in the body. Theophylline acts as a phosphodiesterase inhibitor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles in the bronchial airways and pulmonary blood vessels. Additionally, theophylline blocks adenosine receptors, reducing airway responsiveness to histamine, methacholine, adenosine, and allergens .
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: The primary component of aminophylline, used as a bronchodilator.
Caffeine: A related xanthine derivative with similar stimulant effects.
Dyphylline: Another xanthine derivative used as a bronchodilator.
Uniqueness of Aminophylline Dihydrate
This compound is unique due to its enhanced solubility compared to theophylline alone. The addition of ethylenediamine improves its bioavailability and makes it more effective in medical applications. Additionally, this compound has a shorter duration of action compared to theophylline, making it suitable for acute treatments .
Propiedades
Número CAS |
5897-66-5 |
|---|---|
Fórmula molecular |
C9H18N6O3 |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine;hydrate |
InChI |
InChI=1S/C7H8N4O2.C2H8N2.H2O/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4;/h3H,1-2H3,(H,8,9);1-4H2;1H2 |
Clave InChI |
BSLTXSYZKWXHKU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O.O |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O |
Key on ui other cas no. |
5897-66-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


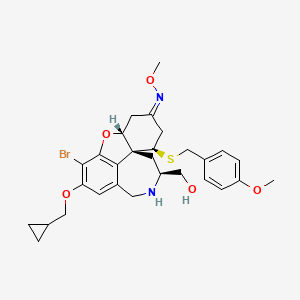
![3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2-fluoropropanoic acid](/img/structure/B1257847.png)
![(Z)-4-[3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]pent-3-en-2-one](/img/structure/B1257848.png)
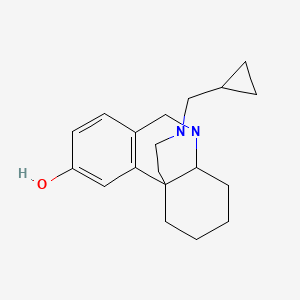

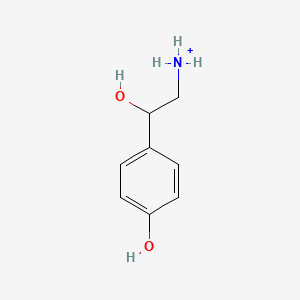
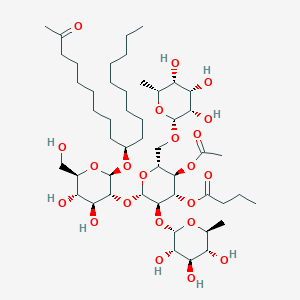

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-(1-piperidinyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B1257856.png)
